molecular formula C6H9BrCl2N2 B567088 (5-Bromopyridin-2-yl)methanamine dihydrochloride CAS No. 1251953-03-3

(5-Bromopyridin-2-yl)methanamine dihydrochloride

Cat. No.: B567088
CAS No.: 1251953-03-3
M. Wt: 259.956
InChI Key: OERXLRGNNUPCLF-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H9BrCl2N2. It is a derivative of pyridine, where a bromine atom is substituted at the 5-position and a methanamine group is attached to the 2-position. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)methanamine dihydrochloride typically involves the following steps:

    Bromination of Pyridine: Pyridine is brominated at the 5-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Aminomethylation: The brominated pyridine is then subjected to aminomethylation. This can be achieved by reacting the brominated compound with formaldehyde and ammonia or a primary amine under acidic conditions to introduce the methanamine group.

    Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, etc.

    Oxidation Products: Imines, nitriles, or carboxylic acids.

    Reduction Products: Primary amines or other reduced forms.

Scientific Research Applications

(5-Bromopyridin-2-yl)methanamine dihydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: Used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)methanamine dihydrochloride depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and methanamine group can participate in various binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromopyridin-2-yl)methanamine dihydrochloride
  • (3-Bromopyridin-2-yl)methanamine dihydrochloride
  • (2-Bromopyridin-3-yl)methanamine dihydrochloride

Uniqueness

(5-Bromopyridin-2-yl)methanamine dihydrochloride is unique due to the specific positioning of the bromine atom and methanamine group, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(5-bromopyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.2ClH/c7-5-1-2-6(3-8)9-4-5;;/h1-2,4H,3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERXLRGNNUPCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745358
Record name 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251953-03-3
Record name 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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